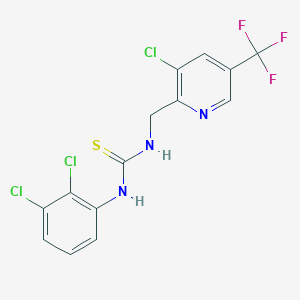

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,3-dichlorophenyl)thiourea

Beschreibung

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,3-dichlorophenyl)thiourea (CAS: 326815-32-1) is a thiourea derivative featuring a 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethyl group and a 2,3-dichlorophenyl substituent. Its molecular formula is C₁₄H₉Cl₃F₃N₃S, with a molecular weight of 414.66 g/mol .

Eigenschaften

Molekularformel |

C14H9Cl3F3N3S |

|---|---|

Molekulargewicht |

414.7 g/mol |

IUPAC-Name |

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-(2,3-dichlorophenyl)thiourea |

InChI |

InChI=1S/C14H9Cl3F3N3S/c15-8-2-1-3-10(12(8)17)23-13(24)22-6-11-9(16)4-7(5-21-11)14(18,19)20/h1-5H,6H2,(H2,22,23,24) |

InChI-Schlüssel |

QSKXHXPOTMYIGM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,3-dichlorophenyl)thiourea typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with 2,3-dichloroaniline in the presence of a thiourea reagent. The reaction conditions may include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Chemischer Reaktionen

Key Chemical Reactions

The compound’s thiourea functionality and halogenated substituents enable diverse reactivity:

Nucleophilic Substitution

-

Mechanism : The thiourea group (–NH–C(=S)–NH₂) reacts with electrophiles (e.g., alkyl halides) to form thioamides.

-

Example : Reaction with methyl iodide yields methylthiourea derivatives .

Hydrolysis

-

Thiourea to urea : Acidic or basic hydrolysis converts the thione group to urea analogs.

-

Implications : Alters biological activity, as urea derivatives may exhibit different pharmacokinetics .

Alkylation

-

Reaction : The pyridine ring’s chloromethyl group undergoes alkylation with amines or alcohols.

-

Use Case : Generates derivatives with modified lipophilicity for agrochemical applications .

Biological Activity and Interactions

Preliminary studies suggest the compound’s reactivity and halogenation enhance its biological utility:

Antimicrobial Potential

-

Gram-positive bacteria : Exhibits inhibition via thione-mediated disruption of cell membranes .

-

Biofilm inhibition : Dichlorophenyl substitutions may enhance activity against Escherichia coli biofilms .

Kinase/Phosphatase Inhibition

-

Mechanism : Trifluoromethyl and chloro groups enable binding to enzyme active sites, potentially modulating signaling pathways .

Structural Comparison with Analogues

| Compound | Key Features | Unique Attributes |

|---|---|---|

| 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,3-dichlorophenyl)thiourea | Trifluoromethyl-pyridine + dichlorophenyl | Dual halogenation for enhanced reactivity |

| 1-(4-Chlorophenyl)thiourea | Simple phenyl group | Lacks trifluoromethyl substitution |

| N,N-Diethylthiourea | Aliphatic amines | No aromatic rings or halogens |

Challenges in Reaction Optimization

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential inhibitor of enzymes or receptors due to its unique structural features.

Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,3-dichlorophenyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The pathways involved would vary based on the target and the context of its use.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Electron Effects: The 2,3-dichlorophenyl group in the parent compound provides strong electron-withdrawing effects, enhancing electrophilic reactivity compared to electron-donating groups (e.g., dimethylamino, methoxy) in analogs . Trifluoromethyl (CF₃) and chloro (Cl) groups increase metabolic stability and resistance to oxidation .

Lipophilicity and Solubility: The 2,3-dichlorophenyl derivative is highly lipophilic, favoring membrane permeability but limiting aqueous solubility. 4-Methoxyphenyl and 4-(dimethylamino)phenyl analogs exhibit improved solubility due to polar substituents .

Hydrogen Bonding and Conformation: Compounds with methoxy or carbonyl groups (e.g., 3-chlorobenzoyl) form intramolecular hydrogen bonds, stabilizing specific conformations .

Biologische Aktivität

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,3-dichlorophenyl)thiourea is a synthetic compound with potential biological activities, particularly in the pharmaceutical field. Thiourea derivatives are known for their diverse biological properties, including antibacterial, antifungal, anticancer, and antiviral activities. This article reviews the biological activity of this specific thiourea derivative based on various studies and findings.

The compound's chemical structure can be described by its molecular formula with a molecular weight of approximately 377.069 g/mol. The presence of chlorine and trifluoromethyl groups contributes to its lipophilicity and biological activity.

Antibacterial Activity

Research indicates that thiourea derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures to 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,3-dichlorophenyl)thiourea demonstrated effective inhibition against various bacterial strains.

Table 1: Antibacterial Activity of Thiourea Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.02 µg/mL |

| Compound B | Escherichia coli | 0.05 µg/mL |

| Compound C | Pseudomonas aeruginosa | 0.03 µg/mL |

The MIC values for related thiourea derivatives suggest that structural modifications can enhance antibacterial potency. The incorporation of halogen atoms like chlorine has been linked to increased activity against gram-positive bacteria due to better interaction with bacterial cell walls .

Anticancer Activity

Thiourea derivatives have also been investigated for their anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerase enzymes and disruption of cellular signaling pathways.

Case Study:

A study conducted on a series of thiourea derivatives revealed that certain modifications led to enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .

The biological activity of thiourea derivatives is often attributed to their ability to form hydrogen bonds and interact with biomolecules such as proteins and nucleic acids. The presence of functional groups in the structure allows these compounds to bind effectively to target sites, leading to their therapeutic effects.

- Antibacterial Mechanism : Thioureas can interact with bacterial surface components, disrupting cell wall integrity and inhibiting growth.

- Anticancer Mechanism : These compounds may induce cell cycle arrest and apoptosis through the modulation of signaling pathways involved in cell proliferation and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.